BenchChemオンラインストアへようこそ!

Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

medicinal chemistry flavonoid SAR hydrogen bonding

Synthetic flavonoid derivative uniquely preserves both the pharmacophoric 5-hydroxy group critical for kinase hydrogen-bonding and the versatile 7-O-ethyl acetate ester handle for modular diversification. Unlike the 5-deoxy analog efloxate, it retains full EGFR inhibitory potential, enabling gram-scale synthesis of 7-O-alkyl/aminoacyl chrysin derivatives with sub-micromolar IC50 values against gastric carcinoma and T-cell proliferation. An essential intermediate for medicinal chemistry labs developing next-generation antiproliferative and immunosuppressive agents.

Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
CAS No. 84212-46-4
Cat. No. B11701946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate
CAS84212-46-4
Molecular FormulaC19H16O6
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C19H16O6/c1-2-23-18(22)11-24-13-8-14(20)19-15(21)10-16(25-17(19)9-13)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3
InChIKeyMBPIOQSSXQCACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate (CAS 84212-46-4): Compound Class and Baseline Characteristics for Procurement


Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate (CAS 84212-46-4) is a synthetic flavonoid derivative belonging to the chrysin (5,7-dihydroxyflavone) structural class. It features a 2-phenyl-4H-chromen-4-one (flavone) backbone with a 5-hydroxy group retained and an ethyl oxyacetate ether substituent introduced at the 7-position [1]. The molecular formula is C19H16O6 with a molecular weight of 340.33 g/mol, and the compound possesses a predicted logP of 2.94 with one hydrogen bond donor and six hydrogen bond acceptors . Its structure places it at a critical junction between the natural product chrysin and clinically studied flavone-7-oxyacetate vasodilators such as efloxate, making it a strategically important intermediate for medicinal chemistry and chemical biology applications [2].

Why Ethyl 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate Cannot Be Replaced by Generic Flavone-7-oxyacetate Analogs in Research and Development


The seemingly minor structural difference between ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate and the clinically known vasodilator efloxate (ethyl flavone-7-oxyacetate, CAS 119-41-5) is the presence of a 5-hydroxy group on the chromenone A-ring. This 5-OH substituent is pharmacologically non-innocuous: it forms an intramolecular hydrogen bond with the 4-carbonyl oxygen, altering the electronic distribution of the flavone core and providing an additional donor for intermolecular target engagement [1]. In chrysin SAR studies, the 5-OH group has been shown to be critical for inhibitory activity against enzymes such as xanthine oxidase and for antioxidant radical scavenging capacity [2]. Substituting the target compound with efloxate eliminates this functional handle, compromising both the hydrogen-bonding capacity and the synthetic utility of the 5-position for downstream derivatization. Conversely, substituting with the parent chrysin (free 7-OH) forfeits the 7-O-ethyl acetate handle that enables modular diversification into esters, amides, and long-chain analogs with enhanced antiproliferative and immunosuppressive activities [3]. The target compound uniquely preserves both the pharmacophoric 5-OH and the synthetically enabling 7-O-ethyl acetate ester, a combination absent from the closest generic alternatives.

Quantitative Differentiation Evidence for Ethyl 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate Against Its Closest Analogs


Retention of the Pharmacophoric 5-Hydroxy Group: Structural Comparison with Efloxate (CAS 119-41-5)

Efloxate (ethyl flavone-7-oxyacetate, CAS 119-41-5) is the closest commercially recognized analog, differing solely by the absence of the 5-hydroxy substituent. This difference has direct consequences for hydrogen-bond donor/acceptor capacity and intramolecular electronic effects. The target compound possesses one hydrogen bond donor (5-OH), whereas efloxate has zero . The 5-OH group forms a strong intramolecular hydrogen bond with the 4-carbonyl (observed as a characteristic downfield 1H NMR signal at δ ~12.7–12.8 ppm in related 5-hydroxyflavones), which stabilizes the planar conformation of the chromenone ring and influences electron density at the 7-position ether [1]. This structural feature is absent in efloxate, resulting in distinct conformational preferences and target-binding potential.

medicinal chemistry flavonoid SAR hydrogen bonding

Versatile 7-O-Ethyl Acetate Handle Enables Modular Derivatization: Comparison with Parent Chrysin

The target compound serves as the critical synthetic intermediate (compound 2) in the preparation of diverse 7-O-modified chrysin derivatives. In the established synthetic route, chrysin is alkylated with ethyl bromoacetate under basic conditions (K2CO3/acetone) to yield the target compound, which is then hydrolyzed to 7-O-carboxymethyl chrysin (2a) for subsequent coupling with amines, alcohols, or amino acid esters [1]. This contrasts with unmodified chrysin, whose free 7-OH group is less reactive toward direct esterification or amidation and lacks the spacer required for optimal target engagement in many biological assays. Downstream products generated from this intermediate include immunosuppressive agents (compound 5c, IC50 0.78 μM vs. cyclosporin A 0.06 μM) [2], antiproliferative heptyl esters (IC50 3.23 μM against MGC-803 gastric carcinoma cells) [3], and potent EGFR inhibitors (hexadecyl ester, IC50 0.048 μM; hexadecyl amide, IC50 0.035 μM, comparable to erlotinib) [4].

synthetic chemistry chrysin derivatization modular synthesis

In Vivo Tolerability of Downstream Derivatives: LD50 Comparison Supporting the Chrysin Scaffold Safety Profile

Compound 5c, a chrysin derivative accessed via the target compound intermediate, demonstrated an estimated LD50 of 738.2 mg/kg in vivo, indicating low acute toxicity [1]. This safety profile compares favorably with the clinically used immunosuppressant cyclosporin A, which has a well-documented narrow therapeutic index and significant nephrotoxicity and hepatotoxicity liabilities. While direct LD50 data for the target compound itself are not available in the public domain, the acute toxicity value for the immediate downstream derivative provides class-level evidence that the 5-hydroxy-7-oxyacetate chrysin scaffold is compatible with in vivo administration at pharmacologically relevant doses. In contrast, efloxate (the de-5-hydroxy analog) has a reported intraperitoneal LD50 of 3,200 mg/kg in rats [2], but this compound does not support the same downstream derivatization chemistry.

toxicology immunosuppression drug safety

EGFR Kinase Inhibitory Activity of Close Structural Analogs: Quantitative Benchmarking Against Erlotinib

Long-chain alkyl esters and amides of 7-O-carboxymethyl chrysin, which are directly synthesized from the target compound via hydrolysis and coupling, have been evaluated for EGFR inhibitory activity. The hexadecyl ester (compound 10) and hexadecyl amide (compound 20) displayed EGFR IC50 values of 0.048 μM and 0.035 μM, respectively, comparable to the clinical EGFR inhibitor erlotinib [1]. The heptyl ester analog (compound 3f, a shorter-chain variant) showed weaker EGFR inhibition with an IC50 of 7,230 nM (7.23 μM) [2], demonstrating that the 7-O-ethyl acetate intermediate enables systematic exploration of chain-length-dependent potency. While the target compound (ethyl ester) itself is not a potent EGFR inhibitor, it is the obligate synthetic precursor to these active derivatives. For context, the parent chrysin shows an antiproliferative IC50 of approximately 74.97 μmol/L against HT-29 liver cancer cells, roughly 5.4-fold weaker than long-chain derivatives [1].

EGFR inhibition anticancer kinase assay

Predicted Physicochemical Property Comparison: LogP and Permeability-Relevant Descriptors Versus Parent Chrysin

The introduction of the 7-O-ethyl acetate group substantially alters the physicochemical profile relative to parent chrysin. The target compound has a predicted LogP of 2.94 and an ACD/LogD (pH 7.4) of 2.36, with zero Rule-of-5 violations . Chrysin, by contrast, has a reported aqueous solubility of only 0.058 ± 0.04 mg/mL at pH 7.4, which limits its oral bioavailability and has prompted extensive formulation efforts [1]. While experimental solubility data for the target compound are not publicly available, the increased LogP and the presence of the ester moiety predict improved membrane permeability. The predicted ACD/BCF (pH 5.5) of 266.42 for the target compound indicates moderate bioaccumulation potential, and the polar surface area of 82 Ų falls within the acceptable range for oral absorption . These properties differentiate the target compound from both the poorly soluble parent chrysin and the more lipophilic long-chain derivatives.

physicochemical properties drug-likeness solubility

Antiproliferative Activity of 7-O-Alkyl Chrysin Derivatives Against Gastric Carcinoma: Chain-Length-Dependent Potency from a Common Intermediate

The target compound is the common synthetic origin for a series of 7-O-alkyl chrysin esters evaluated against human gastric carcinoma MGC-803 cells. Among these, the heptyl ester derivative (compound 3f) displayed the most potent growth-inhibitory effect with an IC50 of 3.23 μmol/L, and mechanistic studies by flow cytometry confirmed that compound 3f induced apoptosis in MGC-803 cells in a dose-dependent manner [1]. In a separate study, chrysin amino acid derivatives (also accessed via the 7-O-carboxymethyl intermediate) showed IC50 values ranging from 20.0 μM to 24.5 μM against the same MGC-803 cell line, with the most potent glycine derivative achieving an IC50 of 4.36 μmol/L, outperforming the positive control cisplatin (IC50 4.40 μmol/L) [2]. These data illustrate that the target compound enables systematic exploration of the 7-O-substituent SAR, generating derivatives with single-digit micromolar activity against gastric cancer cells.

anticancer MGC-803 antiproliferative

Research and Industrial Application Scenarios for Ethyl 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Modular Synthesis of Kinase-Targeted Anticancer Agents

Research groups pursuing EGFR-targeted or gastric carcinoma antiproliferative agents should procure this compound as the key intermediate for generating 7-O-alkyl and 7-O-aminoacyl chrysin derivatives. As demonstrated in Section 3, hydrolysis of the ethyl ester followed by coupling with long-chain alcohols or amines yields EGFR inhibitors with IC50 values as low as 0.035 μM, comparable to erlotinib [1]. The heptyl ester analog achieves IC50 3.23 μM against MGC-803 gastric carcinoma cells with confirmed apoptosis induction [2]. The target compound's preserved 5-OH group ensures that downstream derivatives retain the full hydrogen-bonding capacity required for kinase active-site engagement, a feature absent in the 5-deoxy analog efloxate.

Immunology and Transplantation Research: Synthesis of Non-Cyclosporin Immunosuppressive Leads

Investigators developing next-generation immunosuppressive agents with improved safety profiles should utilize this compound as the starting material for generating chrysin-based T-cell proliferation inhibitors. Compound 5c, accessed from this intermediate, demonstrated an IC50 of 0.78 μM against CD3/CD28 co-stimulated T-cell proliferation, only 13-fold less potent than cyclosporin A (IC50 0.06 μM) but with a substantially higher LD50 of 738.2 mg/kg, suggesting a potentially wider therapeutic window [3]. The preliminary mechanism of action involves dose-dependent apoptosis of activated lymph node cells, providing a mechanistically distinct alternative to calcineurin inhibition.

Chemical Biology: Flavonoid SAR Probe for 5-OH and 7-O-Substituent Contributions

Laboratories conducting structure-activity relationship studies on flavonoid biological activities should procure this compound as a reference standard occupying a strategic intermediate position between chrysin and fully elaborated 7-O-derivatives. With LogP 2.94 and zero Rule-of-5 violations , it represents a balanced physicochemical profile suitable for cell-based assays. The compound enables systematic investigation of how the 5-OH group (absent in efloxate) and the 7-O-ethyl acetate handle (absent in chrysin) independently and cooperatively contribute to antioxidant capacity, enzyme inhibition, and antiproliferative effects across multiple target classes.

Pharmaceutical Development: Preclinical Lead Optimization Starting Point

Pharmaceutical R&D teams seeking flavonoid-based lead compounds for oncology or immunology indications should consider this compound as a procurement priority. The extensive literature precedent demonstrates that systematic variation of the 7-O-substituent (alkyl chain length, amide vs. ester linkage, amino acid conjugation) yields derivatives spanning over three orders of magnitude in potency (EGFR IC50 from 7.23 μM to 0.035 μM) [REFS-1, REFS-5]. The established synthetic route from this intermediate is robust, scalable (gram-scale reactions reported using chrysin + ethyl bromoacetate with K2CO3 in acetone), and compatible with parallel library synthesis approaches [3].

Quote Request

Request a Quote for Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.